molecular formula C13H11N3 B182951 4-(1H-Benzimidazol-2-yl)aniline CAS No. 2963-77-1

4-(1H-Benzimidazol-2-yl)aniline

Cat. No. B182951
CAS RN: 2963-77-1
M. Wt: 209.25 g/mol
InChI Key: VQFBXSRZSUJGOF-UHFFFAOYSA-N
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Description

“4-(1H-Benzimidazol-2-yl)aniline” is a compound with the molecular formula C13H11N3 . It is also known by other names such as “4-(1H-Benzo[d]imidazol-2-yl)aniline”, “4-(1H-Benzoimidazol-2-yl)-phenylamine”, and “4-(1H-1,3-benzodiazol-2-yl)aniline” among others . The compound has a molecular weight of 209.25 g/mol .


Synthesis Analysis

The synthesis of “4-(1H-Benzimidazol-2-yl)aniline” involves starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The compound can be synthesized through the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester .


Molecular Structure Analysis

The molecular structure of “4-(1H-Benzimidazol-2-yl)aniline” is represented by the InChI string InChI=1S/C13H11N3/c14-10-7-5-9 (6-8-10)13-15-11-3-1-2-4-12 (11)16-13/h1-8H,14H2, (H,15,16) . The compound’s canonical SMILES representation is C1=CC=C2C (=C1)NC (=N2)C3=CC=C (C=C3)N .


Chemical Reactions Analysis

The compound “4-(1H-Benzimidazol-2-yl)aniline” can undergo various chemical reactions. For instance, a metal-free one-pot method for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives was proposed mediated by CBr4 .


Physical And Chemical Properties Analysis

The compound “4-(1H-Benzimidazol-2-yl)aniline” has a molecular weight of 209.25 g/mol . It has a computed XLogP3 value of 2.6 . The compound has a hydrogen bond donor count of 2 .

Scientific Research Applications

Medicinal Chemistry

Application Summary

The benzimidazole nucleus, which is a part of the “4-(1H-Benzo[d]imidazol-2-yl)aniline” compound, is an important pharmacophore in drug discovery . It’s a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . Compounds containing the benzimidazole nucleus have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Methods of Application

The synthesis of “4-(1H-Benzo[d]imidazol-2-yl)aniline” starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The methods of synthesis have been classified according to the starting material used . One method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for 4 hours affords “4-(1H-Benzo[d]imidazol-2-yl)aniline” in good yield .

Results or Outcomes

The reaction probably proceeds via a specific mechanism . Microwave-assisted synthesis of “4-(1H-Benzo[d]imidazol-2-yl)aniline” was achieved by heating a mixture of p-aminobenzoic acid and PPA . The mixture was heated thrice at 20% irradiation power in a 300 GHz oven for 1 min 40 s; each time the mixture was removed and stirred for a few moments . The yield of this method is reported to be 95% .

Organic Ligands

Application Summary

Benzimidazoles, including “4-(1H-Benzo[d]imidazol-2-yl)aniline”, can be used as organic ligands . Organic ligands are often used in coordination chemistry and catalysis .

Methods of Application

The specific methods of application would depend on the type of coordination compound or catalyst being synthesized . Typically, the benzimidazole compound would be reacted with a suitable metal ion to form a coordination complex .

Results or Outcomes

The resulting coordination compounds can have various properties and uses, depending on the specific metal ion and ligand used .

Fluorescent Whitening Dyes

Application Summary

Benzimidazoles can be used as fluorescent whitening dyes . These dyes are often used in textiles, paper, and detergents to make white materials appear brighter .

Methods of Application

The benzimidazole compound would be incorporated into a dye formulation, which could then be applied to the material of interest .

Results or Outcomes

The use of benzimidazole-based fluorescent whitening dyes can enhance the appearance of white materials, making them appear brighter and more vibrant .

Functional Materials

Application Summary

Benzimidazoles can be used in the synthesis of functional materials . These materials can have a wide range of properties and uses, depending on the specific benzimidazole compound used .

Methods of Application

The specific methods of application would depend on the type of functional material being synthesized . The benzimidazole compound could be incorporated into a polymer, for example .

Results or Outcomes

The resulting functional materials can have various properties and uses, such as conductivity, magnetism, or light emission .

Anticancer Agents

Application Summary

Benzimidazole derivatives, including “4-(1H-Benzo[d]imidazol-2-yl)aniline”, have been explored for their anticancer properties . They can be designed and synthesized to inhibit specific enzymes in cancer cells .

Methods of Application

The compound is synthesized and then tested against various cancer cell lines . The inhibitory effect of the compound on the enzyme V600EBRAF, which is often mutated in cancer, is particularly of interest .

Results or Outcomes

Some of the synthesized compounds showed significant growth inhibition against multiple cancer cell lines . For example, one of the compounds had an IC50 (the concentration of the compound required to inhibit the growth of the cancer cells by 50%) of 0.49 µM .

Antimicrobial Agents

Application Summary

Benzimidazole derivatives, including “4-(1H-Benzo[d]imidazol-2-yl)aniline”, have shown antimicrobial activity . They can inhibit the growth of various bacteria and fungi .

Methods of Application

The compound is synthesized and then tested against various microbial strains . The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism, is often determined .

Results or Outcomes

The results of these tests can vary depending on the specific benzimidazole derivative and the microbial strain . Some compounds may show strong antimicrobial activity, while others may be less effective .

Future Directions

The benzimidazole derivatives, including “4-(1H-Benzimidazol-2-yl)aniline”, have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions in the study of this compound could involve exploring these pharmacological activities further.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFBXSRZSUJGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323237
Record name 4-(1H-Benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Benzimidazol-2-yl)aniline

CAS RN

2963-77-1
Record name 2963-77-1
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Record name 4-(1H-Benzoimidazol-2-yl)-phenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-BENZIMIDAZOL-2-YL)ANILINE
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Synthesis routes and methods I

Procedure details

In Scheme 4a, a 2-aminophenol, 2-aminothiophenol or 2-aminoaniline derivative 4a is heated with an appropriately substituted 4-aminobenzoic acid 4b in polyphosphoric acid at about 170° C. to 200° C. for 4–10 hr, preferably 190° C. for 6 hr, to yield the corresponding 4-benzoxazol-2-yl-phenylamine, 4-benzothiazol-2-yl-phenylamine, or 4-benzimidazol-2-yl-phenylamine derivatives 1e4.
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Synthesis routes and methods II

Procedure details

This intermediate was prepared according to the procedure given in E. Acalade et al., J. Org. Chem. 52:5009-15 (1987). A mixture of 3.21 g (0.0247 moles) of O-phenylenediamine, 3.93 g (0.0287 moles) of 4-aminobenzoic acid and 42 g of polyphosphoric acid was heated to 195° C. for 5 hours. After cooling to room temperature, the reaction mixture was diluted with 180 mL of water and basified to pH 8 with solid potassium carbonate. The resulting precipitate was collected, washed with water and dried to give 4.56 g of product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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